

Application Notes and Protocols for BQR-695 in Kinase Inhibitor Screening

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Compound of Interest

Compound Name: BQR-695
Cat. No.: B15604774

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Introduction

BQR-695, also known as NVP-BQR695, is a potent and selective small molecule inhibitor of Phosphatidylinositol 4-kinase III β (PI4KIII β).^{[1][2]} This enzyme plays a critical role in cellular processes by catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).^[2] PI4P is a key signaling lipid and a precursor for other essential phosphoinositides, making PI4KIII β a crucial node in membrane trafficking, signal transduction, and the replication of various viruses.^[2] **BQR-695** serves as a valuable chemical probe for elucidating the physiological and pathological functions of PI4KIII β and as a promising starting point for the development of novel therapeutics.^[2]

These application notes provide detailed protocols for the use of **BQR-695** in in vitro kinase inhibitor screening assays, including a luminescent kinase activity assay and a time-resolved fluorescence resonance energy transfer (TR-FRET) binding assay.

Mechanism of Action

BQR-695 exerts its inhibitory effect by competing with ATP for the binding site of the PI4KIII β enzyme. By occupying the ATP-binding pocket, **BQR-695** prevents the transfer of a phosphate group from ATP to its substrate, phosphatidylinositol. This inhibition leads to a reduction in the cellular levels of PI4P, thereby disrupting downstream signaling pathways and cellular processes that are dependent on this second messenger.

Quantitative Data for BQR-695

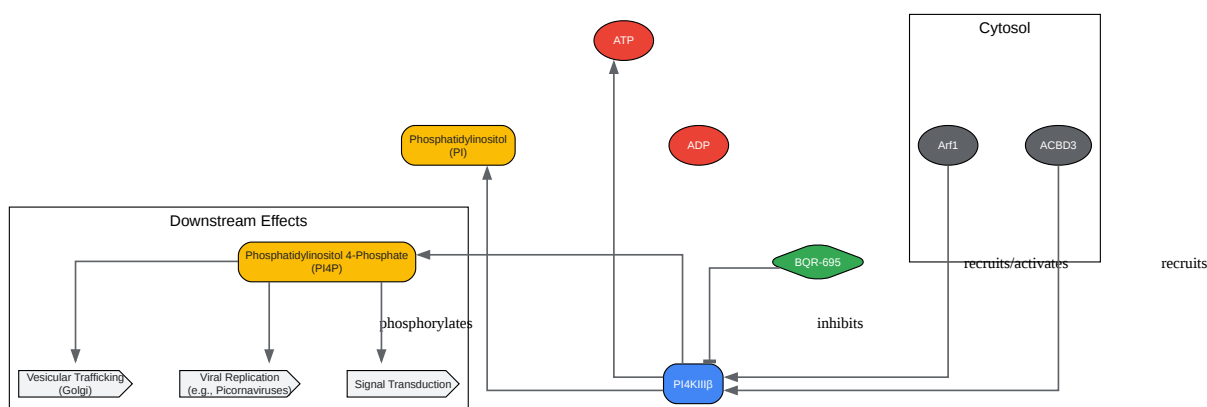
The inhibitory potency of **BQR-695** against its primary targets has been determined through various in vitro assays. The following table summarizes the key quantitative data for **BQR-695**.

Target Kinase	Assay Type	Value	Reference
Human PI4KIII β	IC50	80 nM	[1]
Plasmodium variant of PI4KIII β	IC50	3.5 nM	[1]

A comprehensive kinase selectivity profile for **BQR-695** against a broad panel of kinases is not publicly available at this time.

PI4KIII β Signaling Pathway

PI4KIII β is a central enzyme in phosphoinositide signaling, primarily localized to the Golgi apparatus where its recruitment is facilitated by the small GTP-binding protein Arf1.[3] Its activity is crucial for maintaining the PI4P pool in the Golgi, which is essential for the recruitment of effector proteins that regulate vesicular trafficking. Furthermore, various viruses hijack the PI4KIII β pathway to facilitate their replication.[3]



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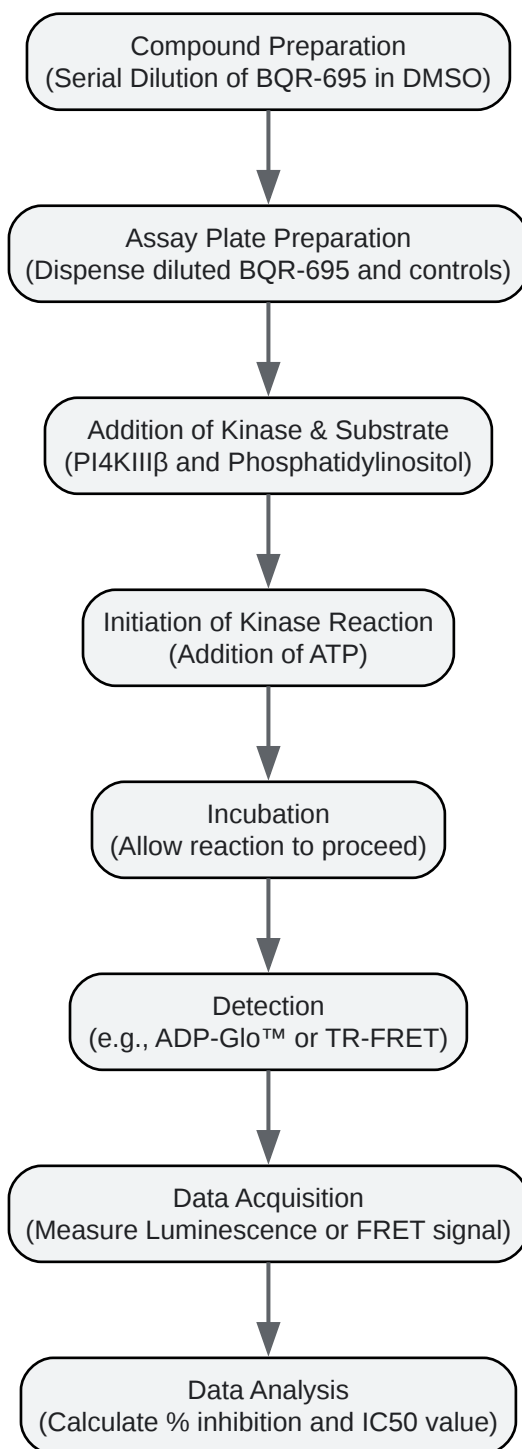
PI4KIIIβ signaling and inhibition by **BQR-695**.

Experimental Protocols

The following protocols provide a framework for assessing the inhibitory activity of **BQR-695** against PI4KIIIβ. Note that specific concentrations and incubation times may require optimization depending on the specific experimental conditions and reagents used.

General Experimental Workflow

The general workflow for screening kinase inhibitors like **BQR-695** involves several key steps from initial compound preparation to data analysis.



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General workflow for kinase inhibitor screening.

Protocol 1: In Vitro PI4KIII β Enzymatic Assay (ADP-Glo™ Kinase Assay)

This protocol describes the use of the ADP-Glo™ Kinase Assay to measure the enzymatic activity of PI4KIIIβ and its inhibition by **BQR-695** by quantifying the amount of ADP produced.

Materials:

- Recombinant human PI4KIIIβ enzyme
- Phosphatidylinositol (PI) substrate
- **BQR-695**
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Reaction Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT)
- DMSO
- White, opaque 384-well assay plates

Procedure:

- Compound Preparation: a. Prepare a 10-point serial dilution of **BQR-695** in 100% DMSO (e.g., starting from 1 mM). b. Further dilute the compound serial dilutions in Kinase Reaction Buffer to achieve the desired final concentrations in the assay. c. Prepare a vehicle control with the same final concentration of DMSO as the test compounds.
- Kinase Reaction: a. To the wells of a 384-well plate, add 2.5 μL of the diluted **BQR-695** or vehicle control. b. Add 2.5 μL of a 4x concentrated solution of PI4KIIIβ enzyme in Kinase Reaction Buffer. c. Add 5 μL of a 2x concentrated solution of PI substrate and ATP in Kinase Reaction Buffer to initiate the reaction. The final ATP concentration should be at or near the K_m for PI4KIIIβ. d. Incubate the plate at room temperature for 60 minutes.
- ADP Detection: a. Add 10 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate the plate at room temperature for 40 minutes. c.

Add 20 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate the plate at room temperature for 30-60 minutes.

- Data Analysis: a. Measure the luminescence of each well using a plate reader. b. Calculate the percentage of kinase activity inhibition for each **BQR-695** concentration relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the **BQR-695** concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vitro PI4KIII β Binding Assay (TR-FRET)

This protocol describes a competitive binding assay using TR-FRET to measure the direct binding of **BQR-695** to the ATP-binding pocket of PI4KIII β .

Materials:

- Recombinant human PI4KIII β enzyme (e.g., GST-tagged)
- Europium (Eu)-labeled anti-GST antibody (or other appropriate tag-specific antibody)
- A fluorescently labeled, broad-spectrum kinase inhibitor (tracer) that binds to the ATP site of PI4KIII β
- **BQR-695**
- TR-FRET Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- DMSO
- Low-volume, black 384-well assay plates

Procedure:

- Compound Preparation: a. Prepare a serial dilution of **BQR-695** in 100% DMSO. b. Further dilute the compound serial dilutions in TR-FRET Assay Buffer. c. Prepare a vehicle control with the same final concentration of DMSO.

- Assay Assembly: a. Prepare a master mix of PI4KIII β enzyme and Eu-labeled anti-GST antibody in TR-FRET Assay Buffer. b. In a 384-well plate, add 5 μ L of the diluted **BQR-695** or vehicle control. c. Add 5 μ L of the PI4KIII β /antibody mixture to each well. d. Add 5 μ L of the fluorescent tracer to each well. e. Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition: a. Read the TR-FRET signal on a compatible plate reader. Use an excitation wavelength of \sim 340 nm and measure emission at two wavelengths: \sim 615 nm (Europium donor) and \sim 665 nm (tracer acceptor).
- Data Analysis: a. Calculate the ratio of the acceptor emission (665 nm) to the donor emission (615 nm) for each well. b. A decrease in the TR-FRET ratio indicates displacement of the tracer by **BQR-695**. c. Plot the TR-FRET ratio against the logarithm of the **BQR-695** concentration and fit the data to a competitive binding model to determine the IC₅₀ or K_i value.

Conclusion

BQR-695 is a potent and selective inhibitor of PI4KIII β , making it an invaluable tool for studying the roles of this kinase in various cellular and disease processes. The provided protocols for enzymatic and binding assays offer robust methods for screening and characterizing inhibitors of PI4KIII β , facilitating further research and drug development efforts targeting this important kinase.

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